molecular formula C18H30F6N6O8S2 B15186911 L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2'-disulfide bis(trifluoroacetate) CAS No. 117370-27-1

L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2'-disulfide bis(trifluoroacetate)

Cat. No.: B15186911
CAS No.: 117370-27-1
M. Wt: 636.6 g/mol
InChI Key: NQPOLYPHFJZQSO-BZDVOYDHSA-N
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Description

L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) is a dipeptide compound It is known for its unique structure, which includes a disulfide bond and trifluoroacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) typically involves the following steps:

    Peptide Bond Formation: The initial step involves the formation of a peptide bond between L-alaninamide and glycyl-N-(2-mercaptoethyl)-. This is usually achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

    Disulfide Bond Formation: The next step is the formation of the disulfide bond. This can be accomplished by oxidizing the thiol groups present in the N-(2-mercaptoethyl) moiety. Common oxidizing agents include iodine or hydrogen peroxide.

    Trifluoroacetate Addition: Finally, the trifluoroacetate groups are introduced. This is typically done by treating the compound with trifluoroacetic acid (TFA) under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Peptide Synthesis: Utilizing automated peptide synthesizers to produce large quantities of the peptide.

    Oxidation and Purification: Employing large-scale oxidation reactors and purification systems to ensure high yield and purity.

    Trifluoroacetate Incorporation: Using industrial-grade TFA and controlled reaction environments to introduce the trifluoroacetate groups efficiently.

Chemical Reactions Analysis

Types of Reactions

L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The trifluoroacetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Iodine, hydrogen peroxide.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiol-containing peptides.

    Substitution: Peptides with substituted functional groups.

Scientific Research Applications

L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide bond formation and disulfide bond chemistry.

    Biology: Investigated for its role in protein folding and stability due to its disulfide bond.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery agent or in the design of peptide-based drugs.

    Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) involves:

    Disulfide Bond Formation: The disulfide bond plays a crucial role in stabilizing the compound’s structure and influencing its reactivity.

    Molecular Targets: The compound can interact with thiol-containing proteins and enzymes, potentially affecting their function.

    Pathways Involved: The compound may participate in redox reactions and influence cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    L-Cystine: Contains a disulfide bond but lacks the trifluoroacetate groups.

    Glutathione Disulfide: A naturally occurring disulfide-containing peptide with different amino acid composition.

    N-Acetylcysteine: Contains a thiol group but does not form a disulfide bond.

Properties

CAS No.

117370-27-1

Molecular Formula

C18H30F6N6O8S2

Molecular Weight

636.6 g/mol

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-[2-[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]ethyldisulfanyl]ethyl]propanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H28N6O4S2.2C2HF3O2/c1-9(19-11(21)7-15)13(23)17-3-5-25-26-6-4-18-14(24)10(2)20-12(22)8-16;2*3-2(4,5)1(6)7/h9-10H,3-8,15-16H2,1-2H3,(H,17,23)(H,18,24)(H,19,21)(H,20,22);2*(H,6,7)/t9-,10-;;/m0../s1

InChI Key

NQPOLYPHFJZQSO-BZDVOYDHSA-N

Isomeric SMILES

C[C@@H](C(=O)NCCSSCCNC(=O)[C@H](C)NC(=O)CN)NC(=O)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NCCSSCCNC(=O)C(C)NC(=O)CN)NC(=O)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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